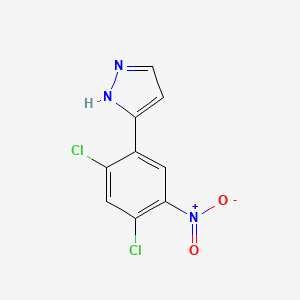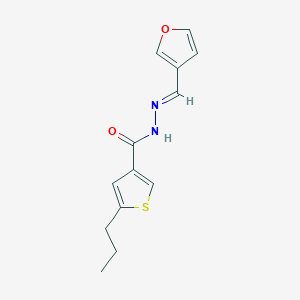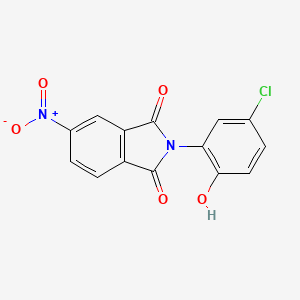
2-cyano-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)acrylamide, also known as AG490, is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
作用機序
2-cyano-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)acrylamide exerts its effects by selectively inhibiting the JAK/STAT signaling pathway, which plays a critical role in cell growth, differentiation, and survival. This pathway is frequently dysregulated in cancer and autoimmune diseases, making it an attractive therapeutic target. By blocking this pathway, this compound can inhibit cancer cell growth and proliferation, as well as reduce inflammation and immune activation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune function. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
2-cyano-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)acrylamide is a potent and selective inhibitor of the JAK/STAT signaling pathway, making it a valuable tool for studying the role of this pathway in various diseases. However, the use of this compound in lab experiments is limited by its potential toxicity and off-target effects. Careful dose optimization and selection of appropriate controls are necessary to ensure the validity of experimental results.
将来の方向性
There are several potential future directions for research on 2-cyano-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)acrylamide. These include investigating its potential therapeutic applications in specific types of cancer and autoimmune diseases, as well as exploring its effects on other signaling pathways and cellular processes. Additionally, further studies are needed to optimize the dosing and delivery of this compound to minimize toxicity and off-target effects.
合成法
2-cyano-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)acrylamide can be synthesized through a multistep process involving the condensation of 4-methoxybenzaldehyde with indole-3-acetic acid, followed by the reaction with acryloyl chloride and cyanogen bromide. The final product is obtained through recrystallization from ethanol.
科学的研究の応用
2-cyano-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth and proliferation of cancer cells, including prostate cancer, breast cancer, and leukemia, by blocking the JAK/STAT signaling pathway. This compound has also been shown to have anti-inflammatory and immunosuppressive effects, making it a potential therapeutic option for autoimmune disorders and inflammatory diseases.
特性
IUPAC Name |
(E)-2-cyano-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-24-16-8-6-15(7-9-16)22-19(23)13(11-20)10-14-12-21-18-5-3-2-4-17(14)18/h2-10,12,21H,1H3,(H,22,23)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUNMAKZDQTQCV-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CNC3=CC=CC=C32)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CNC3=CC=CC=C32)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5782046.png)

![methyl 2-({[(2-pyridinylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5782065.png)
![methyl 4-[5-(hydroxymethyl)-2-furyl]benzoate](/img/structure/B5782066.png)
![N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5782077.png)




![2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5782133.png)



![10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B5782165.png)